4-Chloro-2-{[(3,5-difluorobenzyl)amino]methyl}phenol
CAS No.: 1223880-95-2
Cat. No.: VC6628863
Molecular Formula: C14H12ClF2NO
Molecular Weight: 283.7
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1223880-95-2 |
|---|---|
| Molecular Formula | C14H12ClF2NO |
| Molecular Weight | 283.7 |
| IUPAC Name | 4-chloro-2-[[(3,5-difluorophenyl)methylamino]methyl]phenol |
| Standard InChI | InChI=1S/C14H12ClF2NO/c15-11-1-2-14(19)10(5-11)8-18-7-9-3-12(16)6-13(17)4-9/h1-6,18-19H,7-8H2 |
| Standard InChI Key | UYVLUCNNMAKCSB-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1Cl)CNCC2=CC(=CC(=C2)F)F)O |
Introduction
4-Chloro-2-{[(3,5-difluorobenzyl)amino]methyl}phenol is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its potential biological activities and applications in pharmaceuticals. This compound features a phenolic ring substituted with a chloro group at the para position and an amino group further substituted with a 3,5-difluorobenzyl moiety. Its molecular formula is C14H12ClF2NO, and its molecular weight is approximately 283.7 g/mol .
Synthesis Methods
The synthesis of 4-Chloro-2-{[(3,5-difluorobenzyl)amino]methyl}phenol typically involves multi-step reactions. One common approach includes the use of benzil, 5-bromosalicylaldehyde, ammonium acetate, and anisidine in a one-pot reaction. Another method involves a five-step synthesis process followed by spectral analysis for characterization.
Antimicrobial Activity
Research has shown that 4-Chloro-2-{[(3,5-difluorobenzyl)amino]methyl}phenol exhibits significant antimicrobial properties, making it a potential candidate for applications in agricultural chemistry as a pesticide or herbicide.
Antioxidant Activity
In addition to its antimicrobial properties, this compound has demonstrated antioxidant activity, which is crucial for protecting against oxidative stress in biological systems.
Anticancer Activity
Studies have also explored the anticancer potential of 4-Chloro-2-{[(3,5-difluorobenzyl)amino]methyl}phenol. It has shown promising results against certain cancer cell lines, such as SNB-19, NCI-H460, and SNB-75.
Comparison with Similar Compounds
The biological properties of 4-Chloro-2-{[(3,5-difluorobenzyl)amino]methyl}phenol can be compared with other structurally similar compounds to understand how variations in substituents affect their activities.
| Compound | Structure Highlights | Unique Features |
|---|---|---|
| 4-Chloro-2-methylphenol | Contains a methyl group instead of difluorobenzyl | More hydrophobic; different biological properties |
| 3,5-Difluoroaniline | Lacks the phenolic hydroxyl; only amino group | Primarily used as an intermediate in dye synthesis |
| 4-Fluoro-2-{[(3,5-dichlorophenyl)amino]methyl}phenol | Similar substitution pattern but with dichloride | Potentially different reactivity due to additional chlorine |
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